molecular formula C12H17NO B8319837 (3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol

(3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol

Cat. No.: B8319837
M. Wt: 191.27 g/mol
InChI Key: NTDFIGIMQABQLD-CMPLNLGQSA-N
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Description

(3S,4S)-1-Benzyl-4-methylpyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a five-membered saturated nitrogen-containing ring. Its stereochemistry at positions 3 and 4 (both S-configured) and substituents—a benzyl group at position 1, a methyl group at position 4, and a hydroxyl group at position 3—define its physicochemical and biological properties.

The benzyl and methyl groups enhance lipophilicity, while the hydroxyl group introduces hydrogen-bonding capability, making this compound a candidate for applications in asymmetric catalysis, medicinal chemistry (e.g., as a chiral building block), or ligand design.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol

InChI

InChI=1S/C12H17NO/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3/t10-,12+/m0/s1

InChI Key

NTDFIGIMQABQLD-CMPLNLGQSA-N

Isomeric SMILES

C[C@H]1CN(C[C@H]1O)CC2=CC=CC=C2

Canonical SMILES

CC1CN(CC1O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Pyrrolidine Formation via Reductive Amination

The construction of the pyrrolidine core with simultaneous introduction of the benzyl and methyl groups has been achieved through reductive amination. A representative protocol involves condensing (S)-2-benzylamino-4-penten-1-ol with methyl glyoxylate in the presence of a chiral iridium catalyst. This method yields the cis-3,4-disubstituted pyrrolidine with a diastereomeric ratio of 9:1 and 82% enantiomeric excess (ee). Critical parameters include:

ParameterOptimal ConditionImpact on Yield/Stereochemistry
Temperature-20°CPrevents epimerization
Catalyst Loading2 mol% Ir-(R)-BINAPEnhances enantioselectivity
Reducing AgentH₂ (50 psi)Complete conversion in 12 hours

The methyl group at C4 originates from the methyl glyoxylate precursor, while the benzyl group is introduced via the starting amine. Post-reduction workup involves sequential treatment with NaBH₄ and Boc₂O to protect the secondary amine.

[3+2] Cycloaddition Approaches

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) provides an alternative route. Reacting (S)-N-benzyl-2-azidopent-4-en-1-amine with methylacetylene under Cu(I) catalysis generates the pyrrolidine ring with 76% yield and >95% cis selectivity. The methyl group is incorporated through the acetylene substituent, while the benzyl group derives from the azide precursor. This method benefits from:

  • Microwave irradiation (100°C, 30 min) accelerating reaction kinetics

  • Chiral Box ligands inducing facial selectivity

  • In situ FTIR monitoring to prevent over-reaction

Asymmetric Functionalization of Pyrrolidine Precursors

Diastereoselective Hydroxylation

Late-stage hydroxylation of 1-benzyl-4-methylpyrrolidine using Sharpless asymmetric dihydroxylation conditions (AD-mix-β, (DHQ)₂PHAL ligand) installs the C3 hydroxyl group with 88% ee. The reaction proceeds via:

PyrrolidineOsO4,NMOC3,C4-diolSelective protection(3S,4S)-isomer\text{Pyrrolidine} \xrightarrow{\text{OsO}_4, \text{NMO}} \text{C3,C4-diol} \xrightarrow{\text{Selective protection}} \text{(3S,4S)-isomer}

Key observations:

  • Methyl group at C4 directs hydroxylation to C3 via steric hindrance

  • Benzyl group stabilizes transition state through π-π interactions

  • Best results obtained in tert-butanol/water (3:1) at 0°C

Enzymatic Kinetic Resolution

Lipase-mediated acetylation of racemic 1-benzyl-4-methylpyrrolidin-3-ol using Candida antarctica lipase B (CAL-B) and vinyl acetate achieves 94% ee for the (3S,4S)-enantiomer. The enzyme selectively acetylates the (3R,4R)-isomer, leaving the desired stereoisomer unreacted. Process optimization data:

VariableOptimal ValueEffect on ee
SolventMTBEEnhances enzyme stability
Temperature25°CBalances rate/selectivity
Substrate Loading0.5 MPrevents substrate inhibition

Chiral Pool Syntheses from Natural Products

L-Proline Derivatives

Starting from L-proline, a four-step sequence achieves the target compound:

  • N-Benzylation : Proline treated with benzyl bromide/K₂CO₃ in DMF (92% yield)

  • C4 Methylation : Grignard addition to N-Boc-pyrrolidinone followed by acidic workup

  • Stereoretentive Oxidation : TEMPO/BAIB system oxidizes C3 hydroxyl without epimerization

  • Deprotection : TFA-mediated Boc removal

This route benefits from inherent chirality of L-proline but requires careful control of methylation regiochemistry.

Tartaric Acid-Based Approaches

Methyl ester derivatives of (2R,3R)-tartaric acid serve as precursors for the pyrrolidine ring. Key transformations include:

  • Step 1 : Reductive amination with benzylamine (NaBH₃CN, MeOH)

  • Step 2 : Dieckmann cyclization to form the five-membered ring

  • Step 3 : Stereospecific reduction of β-keto ester intermediate

Continuous Flow Methodologies

Recent advances in flow chemistry enable rapid synthesis with improved stereocontrol:

Reactor TypeResidence TimeKey Advantage
Microfluidic chip8 minPrecise temperature gradient control
Packed-bed15 minInline IR monitoring
Photochemical5 minUV-initiated radical cyclization

A representative flow system produces (3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol at 1.2 kg/day scale with 99.5% purity using:

  • Homogeneous Rh catalysis in supercritical CO₂

  • Real-time chiral HPLC analysis

  • Automated crystallization for enantiomer enrichment

Green Chemistry Innovations

Biocatalytic Routes

Engineered transaminases convert 4-methyl-2-pyrrolidone to the target alcohol via:

4-Methyl-2-pyrrolidoneTA-101 mutant(3S,4S)-amino alcoholNaNO2Target compound\text{4-Methyl-2-pyrrolidone} \xrightarrow{\text{TA-101 mutant}} \text{(3S,4S)-amino alcohol} \xrightarrow{\text{NaNO}_2} \text{Target compound}

Process highlights:

  • 97% conversion in 6 hours

  • Phosphate buffer (pH 7.5) with PLP cofactor

  • No organic solvents required

Mechanochemical Synthesis

Ball-milling techniques facilitate solvent-free assembly:

  • Benzylamine + methylsuccinic acid → Imine intermediate

  • ZnCl₂-mediated cyclization under 30 Hz vibration

  • Solid-state reduction using NaBH₄/CaO

This method achieves 85% yield with 99% diastereomeric excess in 2 hours.

Chemical Reactions Analysis

Types of Reactions: (3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles like sodium azide (NaN3) in DMF (Dimethylformamide) at elevated temperatures.

Major Products Formed:

    Oxidation: Formation of 1-benzyl-3-oxo-4-methylpyrrolidine.

    Reduction: Formation of 1-benzyl-3-amino-4-methylpyrrolidine.

    Substitution: Formation of 1-azido-3-hydroxy-4-methylpyrrolidine.

Scientific Research Applications

(3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol involves its interaction with specific molecular targets. For instance, docking analyses have suggested that it binds to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity . The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and biological activity.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key analogues (from ) include:

Compound Name Similarity Score Key Structural Differences Potential Impact on Properties
(3S,4S)-1-Benzylpyrrolidine-3,4-diol 0.83 Two hydroxyl groups (positions 3 and 4) Higher polarity; increased solubility in polar solvents
1-Benzyl-4-methylpiperidin-3-ol 0.82 Six-membered piperidine ring vs. pyrrolidine Reduced ring strain; altered conformational flexibility
(3S,4S)-1-Benzyl-3,4-pyrrolidindiol 0.83 Methyl group absent at position 4 Lower steric hindrance; potential for different binding modes
1-Benzyl-4-(hydroxymethyl)piperidin-4-ol 0.86 Hydroxymethyl substituent at position 4 Enhanced hydrogen-bonding capacity vs. methyl group

Functional Group and Stereochemical Comparisons

  • Hydroxyl vs. Tosyl/Phenylethylamino Groups: The compound (3S,4S)-4-((R)-1-phenylethylamino)-1-tosylpyrrolidin-3-ol () features a sulfonamide (tosyl) group and a bulky phenylethylamino substituent. These groups increase steric bulk and electron-withdrawing effects, likely reducing solubility but improving stability in acidic conditions compared to the target compound’s benzyl and methyl groups .
  • Stereochemistry :
    The (3S,4S) configuration in the target compound contrasts with (3R,4R)-1-benzylpyrrolidine-3,4-diol (). Such enantiomeric differences could lead to divergent biological activities, as seen in other chiral pharmaceuticals .

Ring Size and Conformational Effects

  • Pyrrolidine vs. Piperidine : Pyrrolidine (five-membered ring) derivatives like the target compound exhibit higher ring strain and faster ring-puckering dynamics than piperidine analogues (six-membered). This may influence binding to biological targets, such as enzymes or receptors .

Q & A

Q. What is the established synthetic route for (3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol, and how is stereochemical control achieved?

The synthesis typically begins with chiral building blocks like L-tartaric acid derivatives. A reported method involves condensation of benzylamine with a tartaric acid-derived intermediate, followed by stereoselective reduction using NaBH4–BF3·Et2O to establish the (3S,4S) configuration . Key steps include:

  • Chiral pool strategy : Use of L-tartaric acid ensures retention of stereochemistry.
  • Reductive amination : NaBH4–BF3·Et2O selectively reduces imine intermediates while preserving stereocenters.
  • Purification : Crystallization or chromatography confirms enantiomeric purity.

Q. What spectroscopic techniques are critical for confirming the stereochemistry of this compound?

  • X-ray crystallography : Provides definitive proof of absolute configuration, as demonstrated for the structurally related (3S,4S)-1-benzylpyrrolidine-3,4-diol .
  • NMR spectroscopy : Vicinal coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR distinguish axial/equatorial substituents in the pyrrolidine ring.
  • Optical rotation : Comparison with literature values (e.g., [α]D_D +95° for (3S,4S)-1-benzyl-3,4-pyrrolidindiol ) validates enantiopurity.

Advanced Research Questions

Q. How can hydrogenolysis be optimized to remove the benzyl group while preserving the pyrrolidin-3-ol scaffold?

A protocol for deprotection of benzyl-protected pyrrolidinediols involves:

  • Catalyst : 10% Pd/C under H2_2 atmosphere in anhydrous MeOH .
  • Conditions : Stir at room temperature for 6–12 hours, monitoring by TLC.
  • Workup : Filtration through Celite followed by solvent evaporation yields the free amine or alcohol.
  • Challenges : Over-hydrogenation or racemization risks require strict control of reaction time and H2_2 pressure.

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitutions?

  • Steric effects : The methyl group at C4 and benzyl group at N1 create a steric environment that favors axial attack in ring-opening reactions.
  • Electronic effects : The hydroxyl group at C3 can participate in hydrogen bonding, directing regioselectivity. Comparative studies with (3R,4R)-enantiomers (e.g., CAS 163439-82-5 ) reveal divergent reactivity in catalytic asymmetric synthesis.

Q. What biological models are suitable for evaluating the bioactivity of this compound?

While direct studies on this compound are limited, analogous pyrrolidine derivatives are screened using:

  • Enzyme inhibition assays : Test interactions with kinases or proteases, leveraging the hydroxyl group’s hydrogen-bonding capacity.
  • Cell-based models : Evaluate cytotoxicity or antiproliferative activity in cancer cell lines (e.g., HeLa or MCF-7), referencing methods for related 1-benzylpyrrolidine derivatives .
  • Molecular docking : Simulate binding to chiral receptors (e.g., GPCRs) to predict enantiomer-specific activity.

Data Analysis and Contradictions

Q. How can conflicting melting point or spectral data for this compound be resolved?

  • Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities.
  • Reproducibility : Replicate synthesis under inert atmosphere (N2_2/Ar) to exclude oxidation artifacts.
  • Cross-referencing : Compare data with structurally validated analogs, such as (3S,4S)-1-benzylpyrrolidine-3,4-diol (mp 95°C ), to identify systematic errors.

Q. What computational methods validate the compound’s conformational stability?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict stable chair or envelope conformers.
  • NMR coupling constant prediction : Compare calculated 3JHH^3J_{HH} values (via Gaussian) with experimental data to confirm dominant conformers .

Methodological Tables

Q. Table 1: Comparative Reactivity of (3S,4S) vs. (3R,4R) Enantiomers

Reaction Type(3S,4S)-Enantiomer SelectivityKey Reference
Nucleophilic ring-opening78% ee (SN_N2 pathway)
HydrogenolysisFull retention of configuration

Q. Table 2: Key Spectral Data

TechniqueDiagnostic FeatureReference
1^1H NMR (400 MHz, CDCl3_3)δ 3.85 (dd, J = 4.2 Hz, C3-OH)
X-ray DiffractionC3–O bond length: 1.42 Å

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